molecular formula C6H14O6 B583732 D-Glucitol-d8 CAS No. 287962-59-8

D-Glucitol-d8

Cat. No.: B583732
CAS No.: 287962-59-8
M. Wt: 190.221
InChI Key: FBPFZTCFMRRESA-NHQJSRGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucitol-d8, also known as deuterated D-glucitol, is a stable isotope-labeled compound. It is a deuterated form of D-glucitol, commonly known as sorbitol. This compound is primarily used in scientific research as a tracer in metabolic studies due to its deuterium labeling, which allows for the tracking of metabolic pathways and the study of biochemical processes.

Mechanism of Action

Target of Action

D-Glucitol, also known as Sorbitol, primarily targets the enzyme Glucose-6-phosphate isomerase . This enzyme plays a crucial role in the glycolytic pathway, converting glucose-6-phosphate into fructose-6-phosphate .

Mode of Action

The mode of action of D-Glucitol involves its conversion to fructose via the polyol pathway . This conversion is facilitated by the enzyme aldose reductase , which reduces glucose to sorbitol, and sorbitol dehydrogenase , which converts sorbitol to fructose .

Biochemical Pathways

The primary biochemical pathway affected by D-Glucitol is the polyol pathway . This pathway converts glucose to fructose via sorbitol, and it is implicated in multiple diabetic complications . The polyol pathway regulates the glucose-responsive nuclear translocation of Mondo, a Drosophila homologue of ChREBP/MondoA, which directs gene expression for organismal growth and metabolism .

Pharmacokinetics

The related compound, 1,5-anhydro-d-glucitol (1,5-ag), is used as a marker for glycemic variability under mild-to-moderate hyperglycemia

Result of Action

The result of D-Glucitol’s action is the production of fructose from glucose, which can then enter glycolysis or other metabolic pathways . This conversion is part of the body’s response to hyperglycemia and is implicated in diabetic complications .

Action Environment

The action of D-Glucitol can be influenced by various environmental factors. For instance, the activity of the polyol pathway, and thus the action of D-Glucitol, can be affected by glucose levels in the body . High glucose levels can upregulate the polyol pathway, leading to increased conversion of glucose to fructose .

Biochemical Analysis

Biochemical Properties

D-Glucitol-d8 plays a significant role in various biochemical reactions. It is involved in the polyol pathway, an evolutionarily conserved system for glucose metabolism . In this pathway, this compound is converted to fructose by the enzyme sorbitol dehydrogenase . This reaction is crucial for maintaining energy balance and normal physiological functions in the body .

Cellular Effects

This compound influences various cellular processes. It has been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the entry of SARS-CoV-2 into host cells, suggesting its potential role in viral infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. For instance, it can bind to the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein, inhibiting the formation of S2 subunit 6-HB and affecting the virus-cell membrane fusion process .

Metabolic Pathways

This compound is involved in the polyol pathway, a critical metabolic pathway in the human body . This pathway involves the conversion of glucose to fructose, with this compound serving as an important intermediate .

Transport and Distribution

It is known that this compound can be transported into cells via glucose transporters .

Subcellular Localization

Given its role in the polyol pathway, it is likely to be found in the cytoplasm where this pathway primarily occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucitol-d8 is synthesized through the reduction of glucose using deuterium-labeled reducing agents. The process involves the conversion of the aldehyde group in glucose to a primary alcohol group, resulting in the formation of this compound. The reaction typically requires a deuterium source such as deuterium gas (D2) or deuterated water (D2O) and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterated reagents and catalysts in a controlled environment ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce D-glucose-d8 or other oxidized derivatives.

    Reduction: It can be further reduced to form other deuterated sugar alcohols.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Glucitol-d8 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    D-Glucitol (Sorbitol): The non-deuterated form of D-Glucitol-d8, commonly used as a sweetener and in medical applications.

    D-Mannitol: Another sugar alcohol with similar properties but different stereochemistry.

    Xylitol: A sugar alcohol used as a sweetener with different metabolic pathways.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to track the compound using NMR spectroscopy and other analytical techniques, providing valuable insights into metabolic processes and reaction mechanisms .

Properties

CAS No.

287962-59-8

Molecular Formula

C6H14O6

Molecular Weight

190.221

IUPAC Name

(2R,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D

InChI Key

FBPFZTCFMRRESA-NHQJSRGRSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)O

Synonyms

D-Sorbitol-d8;  Glucarinev-d8;  Esasorb-d8;  Cholaxine-d8;  Karion-d8;  Sionite-d8;  Sionon-d8; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.